molecular formula C₄¹³C₆H₁₂ B1160658 1,2,3,4-Tetrahydronaphthalene-13C6

1,2,3,4-Tetrahydronaphthalene-13C6

Cat. No.: B1160658
M. Wt: 138.16
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydronaphthalene-13C6 is a stable, isotopically labeled analog of tetralin, where six carbon atoms are replaced with the carbon-13 (13C) isotope . This high-purity compound serves as a crucial internal standard in quantitative mass spectrometry, enabling precise and accurate measurement of unlabeled tetralin and its metabolites in complex matrices, thereby minimizing analytical variability. The parent compound, 1,2,3,4-Tetrahydronaphthalene (Tetralin), is a bicyclic organic compound with a structure consisting of a benzene ring fused to a cyclohexane ring . It is a colorless, flammable liquid with a distinctive aromatic odor and is characterized by its excellent solvent properties for resins, oils, and greases . In a research context, the 13C6-labeled version is invaluable for tracking the dissociation dynamics and unimolecular reactions of hydrogenated polycyclic aromatic hydrocarbons (PAHs), as studied in imaging photoelectron photoion coincidence (iPEPICO) spectroscopy . The labeled compound allows researchers to delve into reaction mechanisms, including H-shift and ring-opening reactions, with greater confidence. Furthermore, as tetralin is noted for its role as a hydrogen-donor solvent and its use in the synthesis of other chemicals like tetralone , the 13C6 isotopologue can be used to trace reaction pathways and kinetics in catalytic and synthetic processes. This product is strictly for research applications and is not intended for diagnostic or personal use.

Properties

Molecular Formula

C₄¹³C₆H₁₂

Molecular Weight

138.16

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of 1,2,3,4 Tetrahydronaphthalene 13c6

Strategies for Regioselective Carbon-13 Incorporation

The precise placement of ¹³C atoms within a molecule, known as regioselectivity, is a key challenge in the synthesis of isotopically labeled compounds. rsc.org For 1,2,3,4-Tetrahydronaphthalene-13C6, where all six carbon atoms of the aromatic ring are labeled, the primary strategies involve either building the molecule from smaller, pre-labeled precursors or by modifying a fully labeled naphthalene (B1677914) derivative.

Multi-Step Synthesis Utilizing ¹³C-Labeled Precursors

One of the primary methods for synthesizing specifically labeled compounds is through a multi-step process that utilizes commercially available ¹³C-labeled starting materials. symeres.com This approach offers precise control over the location of the isotopic labels. For instance, the synthesis could potentially commence from a ¹³C₆-labeled benzene (B151609) derivative, which would then undergo a series of reactions to build the second, non-aromatic ring of the tetralin structure.

While specific synthetic routes for 1,2,3,4-Tetrahydronaphthalene-¹³C₆ are not extensively detailed in publicly available literature, analogous syntheses of other labeled compounds provide a framework for how such a process might be designed. nih.govresearchgate.net The general principle involves the strategic use of reactions that preserve the integrity of the labeled ring while constructing the desired molecular architecture. This could involve Friedel-Crafts acylations or alkylations on a ¹³C₆-benzene ring followed by cyclization and reduction steps to form the tetralin core. The selection of reagents and reaction conditions is crucial to ensure high yields and prevent isotopic scrambling.

Catalytic Hydrogenation Approaches for Naphthalene-¹³C₆ Derivatives

An alternative and often more direct route to 1,2,3,4-Tetrahydronaphthalene-¹³C₆ involves the selective hydrogenation of a Naphthalene-¹³C₆ precursor. mdpi.com Catalytic hydrogenation is a widely used industrial process for converting naphthalene to tetralin and decalin. nih.govresearchgate.net The key to producing tetralin with high selectivity is the choice of catalyst and the control of reaction conditions. nih.gov

The process involves the addition of hydrogen across one of the double bonds in one of the aromatic rings of naphthalene. mdpi.com Various catalysts have been studied for this transformation, including noble metals like platinum (Pt) and palladium (Pd), as well as transition metal sulfides like molybdenum disulfide (MoS₂). nih.govresearchgate.netnih.gov The support material for the catalyst, such as activated carbon or alumina, also plays a significant role in the catalyst's activity and selectivity. nih.gov

For the synthesis of 1,2,3,4-Tetrahydronaphthalene-¹³C₆, a pre-synthesized Naphthalene-¹³C₆ would be subjected to catalytic hydrogenation. The reaction conditions, including temperature, pressure, and solvent, would be carefully optimized to favor the formation of the desired tetralin product over the fully hydrogenated decalin. mdpi.comresearchgate.net For example, studies have shown that lower temperatures and pressures tend to favor the formation of tetralin. researchgate.net

Table 1: Comparison of Catalysts for Naphthalene Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Naphthalene Conversion (%)Tetralin Selectivity (%)Reference
MoS₂/ACActivated Carbon3404>90~88 nih.gov
Pd/Al₂O₃Alumina2504HighLower (favors decalin) nih.gov
Pt-Pd/γ-Al₂O₃γ-Alumina230-2503-6HighVaries with conditions researchgate.net
Pt/HAPHyper-cross-linked Aromatic Polymer2506~100~100 mdpi.com
Ni/Al₂O₃Alumina260-2905-7100Lower (favors decalin) researchgate.net

Advanced Separation and Purification Techniques for Isotope-Labeled Compounds

Following the synthesis, the separation and purification of the target isotopically labeled compound from unreacted starting materials, byproducts, and unlabeled or partially labeled species is a critical step. The high cost of isotopically enriched precursors necessitates efficient purification methods to maximize the yield of the desired product. researchgate.net

Standard chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly employed. nih.gov For volatile compounds, gas chromatography (GC) can be an effective purification method. The choice of the stationary and mobile phases is crucial for achieving good separation.

In the context of ¹³C-labeled compounds, specialized techniques may be required. For instance, cryogenic distillation has been used for the separation of ¹³C isotopes, although this is more applicable to the initial enrichment of the ¹³C source material itself, such as carbon monoxide or methane. tn-sanso.co.jp Structured packing materials have been developed to improve the efficiency of such distillation processes. researchgate.net For a complex molecule like 1,2,3,4-Tetrahydronaphthalene-¹³C₆, liquid chromatography would be the more likely method of choice for purification.

Quantitative Assessment of Isotopic Purity and Enrichment Factors

Determining the isotopic purity and the enrichment factor of the final product is essential to validate the synthesis and for its intended applications. nih.gov Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools used for this purpose. acs.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio of the synthesized molecule, allowing for the differentiation between the unlabeled compound and its ¹³C₆-labeled isotopologue. nih.gov The relative intensities of the molecular ion peaks corresponding to the different isotopologues provide a direct measure of the isotopic enrichment. Techniques like Isotopic Ratio Outlier Analysis (IROA) can be used to differentiate biological signals from artifacts and determine the exact number of carbon atoms, which is particularly useful in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for confirming the positions of the ¹³C labels within the molecule. nih.gov For 1,2,3,4-Tetrahydronaphthalene-¹³C₆, the ¹³C NMR spectrum would show signals only for the six aromatic carbons, and the absence of signals for the aliphatic carbons would confirm the regioselectivity of the labeling. The increased sensitivity due to ¹³C enrichment allows for more detailed structural analysis. nih.gov Furthermore, the coupling patterns between adjacent ¹³C atoms can provide additional structural confirmation.

The fractional contribution (FC) of the ¹³C isotope in the final product can be calculated from the mass spectral data. nih.gov This value represents the percentage of molecules that are fully labeled with ¹³C at the desired positions. It is important to account for the natural abundance of ¹³C (approximately 1.1%) when calculating the final enrichment level. nih.gov

Table 2: Analytical Techniques for Isotopic Purity Assessment

TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HRMS)Isotopic distribution, molecular formula confirmation, and quantification of enrichment.High sensitivity and accuracy in mass determination. nih.gov
¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyPosition of ¹³C labels, structural confirmation.Provides detailed structural information and confirms regioselectivity. nih.gov

Advanced Spectroscopic Characterization and Analytical Method Development for 1,2,3,4 Tetrahydronaphthalene 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination and quantification of organic molecules. For isotopically labeled compounds like 1,2,3,4-Tetrahydronaphthalene-13C6, NMR provides detailed insights into the position of the labels and their abundance.

Elucidation of 13C NMR Chemical Shifts and Signal Assignments

The 13C NMR spectrum of unlabeled 1,2,3,4-tetrahydronaphthalene (B1681288) displays distinct signals for its ten carbon atoms. Due to the molecule's symmetry, the number of unique signals is reduced. The chemical shifts are influenced by the electronic environment of each carbon atom, with sp2 hybridized aromatic carbons resonating at lower fields (higher ppm values) compared to the sp3 hybridized aliphatic carbons. oregonstate.edulibretexts.org

The introduction of six 13C isotopes into the aromatic ring of 1,2,3,4-tetrahydronaphthalene will not drastically alter the chemical shifts of the aliphatic carbons (C1, C2, C3, C4). However, the chemical shifts of the labeled aromatic carbons will be readily observable. The 13C-13C spin-spin coupling will introduce additional splitting, complicating the spectrum but also providing valuable structural information. Isotope effects on chemical shifts are generally small, causing minor upfield or downfield shifts of a few parts per billion (ppb) for adjacent nuclei. nih.gov

The assignment of the 13C NMR signals for the unlabeled compound, as documented in the Biological Magnetic Resonance Bank (BMRB), provides a foundational reference. bmrb.io

Table 1: Assigned 13C NMR Chemical Shifts of 1,2,3,4-Tetrahydronaphthalene in CDCl3

Atom IDChemical Shift (ppm)
C1, C423.429
C2, C329.600
C4a, C8a137.342
C5, C8129.342
C6, C7125.610

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000530. bmrb.io

For this compound, where the aromatic carbons are labeled, the signals corresponding to C4a, C5, C6, C7, C8, and C8a would be the primary focus.

Analysis of Carbon-Carbon (nJCC) and Carbon-Hydrogen (nJCH) Spin-Spin Coupling Interactions

Spin-spin coupling provides crucial information about the connectivity of atoms within a molecule. In 13C-labeled compounds, both one-bond (1JCH) and long-range (nJCH, n>1) carbon-hydrogen couplings, as well as carbon-carbon couplings (nJCC), are of significant interest.

1JCH Coupling Constants: The magnitude of one-bond 13C-1H coupling constants is dependent on the hybridization of the carbon atom. libretexts.org For the sp2 hybridized aromatic carbons in the tetralin moiety, 1JCH values are typically in the range of 150-170 Hz, while for sp3 hybridized aliphatic carbons, they are around 125-140 Hz. rubingroup.org

nJCH (Long-Range) Coupling Constants: Two-bond (2JCH) and three-bond (3JCH) couplings are smaller, typically ranging from 1 to 15 Hz. blogspot.com The magnitude of 3JCH is related to the dihedral angle between the coupled nuclei, as described by the Karplus relationship, which is invaluable for conformational analysis. blogspot.com

nJCC Coupling Constants: With the enrichment of 13C in the aromatic ring of this compound, 13C-13C couplings become readily observable. One-bond couplings (1JCC) are the largest, typically in the range of 30-70 Hz. Longer-range couplings (nJCC) are smaller and provide information about the carbon skeleton. nih.gov The analysis of these couplings can definitively confirm the positions of the isotopic labels.

Application of Two-Dimensional Heteronuclear NMR Techniques for Structural Confirmation and Positional Isotopic Information

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and confirming molecular structures. For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly informative. columbia.eduuvic.ca

HSQC: The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. columbia.eduuvic.ca This allows for the straightforward assignment of which protons are bonded to which carbons. For this compound, an HSQC spectrum would show correlations between the aromatic protons and the labeled 13C aromatic carbons, as well as between the aliphatic protons and the unlabeled aliphatic carbons. The presence of these correlations confirms the integrity of the carbon-hydrogen framework.

HMBC: The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.eduuvic.ca This is extremely useful for establishing connectivity across quaternary carbons (which have no attached protons) and for piecing together molecular fragments. In the context of this compound, HMBC correlations between the aliphatic protons and the labeled aromatic carbons would provide definitive proof of the isotopic labeling pattern. For example, correlations between the protons on C1 and the aromatic carbons C5 and C8a would be expected. The BMRB contains HSQC and HMBC data for the unlabeled compound, which can be used as a reference for interpreting the spectra of the labeled analogue. bmrb.io

Quantitative NMR Methodologies for Isotopic Abundance Determination and Metabolic Flux Analysis

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of substances in a sample. sigmaaldrich.com It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov

For this compound, 13C qNMR can be employed to determine its purity and isotopic enrichment. acs.orgmagritek.com This is typically achieved by using an internal standard with a known concentration and comparing the integral of a signal from the analyte to the integral of a signal from the internal standard. nih.gov For accurate quantification in 13C qNMR, it is crucial to ensure full relaxation of the nuclei between scans, which may require long relaxation delays or the use of a relaxation agent. ox.ac.uk

In the context of metabolic flux analysis, this compound can be introduced as a labeled substrate. The incorporation of the 13C atoms into various metabolites can be tracked and quantified by NMR, providing insights into metabolic pathways and rates.

Theoretical Calibration and Prediction of NMR Spectroscopic Parameters

The prediction of NMR spectroscopic parameters through computational methods has become an increasingly valuable tool in chemical analysis. ncssm.edu Density Functional Theory (DFT) calculations can be used to predict 13C chemical shifts with a reasonable degree of accuracy. acs.org These predictions can aid in the assignment of complex spectra and in the verification of proposed structures.

Furthermore, machine learning algorithms are being developed to predict 13C NMR spectra based on molecular structures. ncssm.edu By training these algorithms on large databases of known spectra, they can learn the complex relationships between structure and chemical shift. nmrdb.org For a novel or modified compound like this compound, these predictive methods can provide a theoretical spectrum that can be compared with the experimental data, thereby facilitating the characterization process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. For this compound, MS is used to confirm the molecular weight and to assess the degree of isotopic labeling.

The mass spectrum of unlabeled 1,2,3,4-tetrahydronaphthalene shows a molecular ion peak (M+) at m/z 132. nist.govmassbank.eu The introduction of six 13C atoms in place of 12C atoms will increase the molecular weight by six mass units. Therefore, the molecular ion peak for this compound is expected at m/z 138. The fragmentation pattern in the mass spectrum can also provide structural information. The presence of fragment ions corresponding to the loss of labeled and unlabeled fragments can further confirm the position of the isotopic labels. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition and the number of incorporated 13C atoms with high confidence. nih.gov

Characterization of Fragmentation Pathways and Gas-Phase Rearrangements via Isotopic Labeling (e.g., Retro-Diels-Alder Reactions)

The mass spectrometric fragmentation of 1,2,3,4-tetrahydronaphthalene and its isotopologues provides significant insights into its structure and gas-phase behavior. The introduction of six ¹³C atoms into the aromatic ring of this compound serves as a powerful tool to elucidate fragmentation mechanisms, especially complex rearrangements like the retro-Diels-Alder (rDA) reaction. wikipedia.orgslideshare.netyoutube.com

In the electron ionization (EI) mass spectrum of unlabeled 1,2,3,4-tetrahydronaphthalene, a prominent molecular ion (M⁺˙) is observed at m/z 132. massbank.eunist.gov The fragmentation of this ion is characterized by a significant peak at m/z 104, which corresponds to the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder reaction. researchgate.netyoutube.com This reaction involves the cleavage of the cyclohexene (B86901) ring, yielding a diene and a dienophile. wikipedia.orgyoutube.com

For this compound, the molecular ion would be shifted to m/z 138 due to the six ¹³C atoms in the benzene (B151609) ring. The retro-Diels-Alder fragmentation would then lead to the loss of unlabeled ethylene (m/z 28) from the saturated portion of the molecule, resulting in a fragment ion at m/z 110. This ¹³C-labeled fragment provides unambiguous evidence for the rDA mechanism. Other potential fragmentations can also be traced with higher confidence due to the mass shift imparted by the isotopic labels.

Table 1: Predicted Major EI-MS Fragmentation Ions for 1,2,3,4-Tetrahydronaphthalene and its ¹³C₆ Isotopologue

m/z (Unlabeled)m/z (¹³C₆ Labeled)Proposed FragmentFragmentation Pathway
132138[C₁₀H₁₂]⁺˙Molecular Ion
104110[C₈H₈]⁺˙Retro-Diels-Alder reaction (Loss of C₂H₄)
9197[C₇H₇]⁺Tropylium ion formation

High-Resolution Mass Spectrometry for Precise Isotopic Mass Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for the confirmation of the elemental composition and isotopic purity of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the differentiation of ions with the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass of the molecular ion ([¹³C₆C₄H₁₂]⁺˙) can be calculated. This experimental value can then be compared to the measured value from an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, to confirm the identity and isotopic enrichment of the compound. Any deviation from the theoretical mass could indicate incomplete labeling or the presence of impurities.

Table 2: Theoretical and Measured Masses for Isotopic Confirmation

CompoundMolecular FormulaTheoretical Exact Mass (Da)Typical HRMS Measured Mass (Da)Mass Accuracy (ppm)
1,2,3,4-TetrahydronaphthaleneC₁₀H₁₂132.0939132.0935< 5
This compound¹³C₆C₄H₁₂138.1141138.1138< 5

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS) for Analysis of this compound

Coupled chromatographic-mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of this compound, especially in complex matrices. mdpi.comshimadzu.comnih.govthermofisher.com

GC-MS Analysis:

Due to its volatility and thermal stability, this compound is well-suited for GC-MS analysis. A non-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separation. The mass spectrometer can be operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative applications. In SIM mode, specific ions corresponding to the analyte and its labeled internal standard are monitored.

LC-MS Analysis:

For less volatile derivatives or when analyzing complex samples that require less sample preparation, LC-MS is a viable alternative. sielc.comeurl-pesticides.eunih.govyoutube.com Reversed-phase chromatography is the most common separation mode, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are suitable ionization sources for nonpolar compounds like tetralin.

Table 3: Exemplary Chromatographic-Mass Spectrometric Parameters

ParameterGC-MSLC-MS
Chromatography
Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)150 mm x 2.1 mm, 3.5 µm particle size (e.g., C18)
Injection Volume1 µL (splitless)5 µL
Oven Program60°C (1 min), ramp to 280°C at 10°C/min, hold for 5 minIsocratic or gradient elution with water/acetonitrile
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Atmospheric Pressure Chemical Ionization (APCI)
Monitored Ions (SIM/MRM)m/z 138, 110Precursor ion at m/z 139 ([M+H]⁺)

Development of Robust Analytical Procedures

The development of a robust analytical procedure for this compound is critical to ensure reliable and consistent results. Modern approaches to method development emphasize a systematic and proactive approach.

Implementation of Quality by Design (QbD) Principles in Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control based on sound science and quality risk management. chromatographyonline.comresearchgate.netchromatographyonline.comaustinpublishinggroup.com In analytical method development, QbD involves defining the desired performance of the method and identifying the critical parameters that affect this performance.

For the analysis of this compound, a QbD approach would involve:

Defining the Analytical Target Profile (ATP): This will be discussed in the next section.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs could include resolution, peak shape, and sensitivity, while CMPs could be the GC oven temperature ramp rate or the mobile phase composition in LC.

Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. chromatographytoday.com

Establishment of Analytical Target Profiles (ATP) for Performance Specifications

The Analytical Target Profile (ATP) is a prospective summary of the requirements for an analytical procedure that, if met, will ensure the procedure is fit for its intended purpose. researchgate.netispe.orgpremier-research.comacs.org The ATP defines the performance characteristics of the method, such as accuracy, precision, and range.

Table 4: Example of an Analytical Target Profile (ATP) for a Quantitative GC-MS Method

AttributeTargetAcceptance Criteria
Purpose Quantification of an analyte using this compound as an internal standard.
Accuracy The closeness of the measured value to the true value.Recovery of 95-105%
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) < 5%
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.1-1000 ng/mL
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte and internal standard. researchgate.net

Chromatographic Separation Techniques for Isotope-Labeled Analogues

The chromatographic separation of isotopically labeled analogues from their unlabeled counterparts can sometimes be challenging, particularly when using high-resolution chromatography. While ¹³C-labeled compounds generally co-elute with their ¹²C analogues, deuterium-labeled compounds can exhibit a slight retention time shift. However, even with ¹³C labeling, minor differences in retention behavior can be observed under certain conditions.

The choice of chromatographic conditions, such as the stationary phase, mobile phase, and temperature, can be optimized to ensure co-elution or to achieve a desired separation. For quantitative analysis using the isotope dilution method, co-elution is generally preferred to minimize any potential bias due to differential matrix effects. High-efficiency columns with smaller particle sizes can provide the necessary resolution to investigate these subtle isotopic effects.

Investigation of Organic Reaction Mechanisms

In the realm of organic chemistry, understanding the precise sequence of bond-breaking and bond-forming events is fundamental to controlling and designing new chemical reactions. 13C-labeled compounds are instrumental in this pursuit, enabling detailed mechanistic studies.

The accurate determination of kinetic isotope effects (KIEs) provides uniquely powerful and sensitive information about reaction mechanisms. harvard.edunih.gov The KIE is a measure of the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of this compound, substituting 12C with 13C can subtly alter the reaction rate for steps involving the labeled carbon atoms.

This effect arises because the heavier 13C isotope forms slightly stronger chemical bonds than 12C. Consequently, more energy is required to break a bond to a 13C atom, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step. By precisely measuring the reaction rates of both the labeled and unlabeled tetralin, a 13C KIE can be calculated. A KIE value significantly different from unity implies that the labeled carbon atom is directly involved in the rate-limiting step of the mechanism. For example, in a reaction involving the cleavage of a C-H or C-C bond on the aromatic ring of tetralin, a measurable KIE would confirm that this bond-breaking event is kinetically significant. Modern techniques, such as the use of 1H to 13C polarization transfer in NMR spectroscopy, have enhanced the sensitivity of KIE measurements, allowing for analysis with less material and in shorter times. harvard.edunih.govresearchgate.net

Table 1: Illustrative 13C Kinetic Isotope Effects (KIE) in a Hypothetical Reaction of 1,2,3,4-Tetrahydronaphthalene
Reaction StepPosition of 13C LabelHypothetical k12/k13 ValueMechanistic Implication
Aromatic C-H ActivationAromatic Ring (C5-C10)1.03 - 1.05C-H bond breaking at the aromatic ring is part of the rate-determining step.
Benzylic C-H AbstractionBenzylic Position (C1 or C4)1.00 - 1.01Benzylic C-H bond breaking is not involved in the rate-determining step.
Ring OpeningAromatic Ring (C5-C10)1.04 - 1.06Cleavage of the aromatic C-C bond is kinetically significant.

Beyond KIEs, this compound is an invaluable tracer for mapping the journey of carbon atoms throughout a chemical reaction. By analyzing the position of the 13C labels in the reaction products and intermediates, chemists can deduce the exact nature of skeletal rearrangements and identify which bonds were broken and which were formed.

For instance, in catalytic cracking or isomerization reactions common in the petrochemical industry, tetralin might undergo significant structural changes. If this compound (with the label on the aromatic ring) is subjected to such a reaction, and the resulting products show a scrambling of the 13C label into the aliphatic ring, it would provide direct evidence of a ring-opening and closing mechanism. Mass spectrometry and 13C-NMR spectroscopy are the primary analytical tools used to determine the location of the isotopic label in the products, thereby elucidating the reaction pathway.

Metabolic Flux Analysis in Defined Biological Systems (Non-Clinical)

Metabolic flux analysis using stable isotopes is a cornerstone of systems biology, allowing for the quantification of in vivo reaction rates within a cell's metabolic network. researchgate.net this compound can be used as a carbon source for certain microorganisms, making it a useful tool for studying the biodegradation of aromatic hydrocarbons.

Certain bacteria, such as those from the genus Corynebacterium, are capable of using tetralin as their sole source of carbon and energy. nih.gov When these microbes are grown in a medium containing this compound, the labeled carbon atoms from the compound are incorporated into the central metabolism of the cell. As the bacteria break down the tetralin molecule, the 13C atoms are distributed throughout various metabolic pathways, ultimately ending up in biomass components like amino acids, fatty acids, and nucleotides. By tracking the incorporation of 13C into these biomolecules, researchers can map the flow of carbon from the initial substrate through the entire metabolic network. researchgate.net

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a central hub of cellular metabolism, responsible for generating energy and providing precursors for biosynthesis. nih.govkhanacademy.org Studies on the microbial degradation of tetralin have shown that the catabolic pathway involves the initial hydroxylation and subsequent cleavage of the aromatic ring. nih.govresearchgate.net This process results in the formation of intermediates that can be further metabolized and funneled into the TCA cycle.

When using this compound, the 13C label will enter the TCA cycle, typically as labeled acetyl-CoA or other intermediates like succinyl-CoA. The specific labeling patterns observed in the TCA cycle intermediates and the amino acids derived from them can reveal crucial information about the metabolic flux. For example, the distribution of 13C in glutamate (B1630785) and aspartate, which are synthesized from the TCA cycle intermediates α-ketoglutarate and oxaloacetate, respectively, can be analyzed to quantify the relative activity of different pathways feeding into the cycle. nih.gov

Table 2: Expected 13C Labeling in TCA Cycle Intermediates from Microbial Metabolism of this compound
MetaboliteExpected 13C IncorporationInformation Gained
CitrateHighIndicates entry of labeled acetyl-CoA into the cycle.
α-KetoglutarateHighConfirms flux through the initial steps of the TCA cycle.
SuccinateModerate to HighReflects the progression of the labeled carbon through the cycle.
MalateModerateShows continued cycling and potential anaplerotic inputs.
OxaloacetateModerateDemonstrates the regeneration of the initial acceptor molecule.

The analysis of 13C-labeled metabolites from biological samples is a multi-step process that requires careful sample preparation to ensure accurate results. nih.gov After incubating microorganisms with this compound, the metabolism must be rapidly quenched to halt enzymatic activity and preserve the in vivo metabolic state. This is often achieved by rapid cooling or addition of a quenching solvent.

Subsequently, metabolites are extracted from the biological matrix (e.g., the bacterial cells). This typically involves cell lysis followed by extraction with a solvent system, such as a methanol/water or chloroform/methanol/water mixture, to separate polar metabolites from lipids and proteins. The protein fraction can be hydrolyzed to release individual amino acids for isotopic analysis.

The final analytical step usually involves mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC). These techniques separate the complex mixture of metabolites before they enter the mass spectrometer, which then detects the mass-to-charge ratio of the molecules. The presence of 13C atoms increases the mass of a metabolite, and the relative abundance of the different mass isotopologues can be precisely quantified to determine the extent and position of isotopic labeling. nih.govnih.gov

Theoretical and Computational Investigations of 1,2,3,4 Tetrahydronaphthalene 13c6

Quantum Chemical Calculations for Structural Refinement and Reactivity Prediction

Quantum chemical calculations are instrumental in refining the three-dimensional structure of 1,2,3,4-tetrahydronaphthalene-¹³C₆ and predicting its chemical reactivity. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Structural Refinement: The first step in a computational study is typically a geometry optimization. Using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-31G* or larger), the minimum energy structure of the molecule is determined. For 1,2,3,4-tetrahydronaphthalene (B1681288), this involves finding the most stable conformation of the saturated six-membered ring. The presence of ¹³C isotopes does not significantly alter the electronic potential energy surface, and thus the equilibrium geometry is nearly identical to the unlabeled compound. However, the vibrational frequencies will be affected by the increased mass of the labeled carbon atoms. Frequency calculations are performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), which will be higher for the ¹³C₆ isotopologue compared to its ¹²C counterpart.

Reactivity Prediction: Once a reliable molecular structure is obtained, a variety of reactivity descriptors can be calculated. Frontier Molecular Orbital (FMO) theory is a common approach, where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For 1,2,3,4-tetrahydronaphthalene, the HOMO is typically located on the aromatic ring, indicating its susceptibility to electrophilic attack. The LUMO is also associated with the aromatic system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 1,2,3,4-tetrahydronaphthalene, the π-electron cloud of the aromatic ring is an area of negative potential, making it a site for electrophilic reactions. The hydrogen atoms of the aliphatic ring are regions of positive potential.

Global reactivity descriptors, derived from conceptual DFT, can also be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). While the isotopic labeling does not change the electronic properties directly, the subtle changes in vibrational modes can have a minor influence on reaction dynamics.

A hypothetical table of calculated structural parameters for 1,2,3,4-tetrahydronaphthalene is presented below. The values for the ¹³C₆ isotopologue would be nearly identical for bond lengths and angles, with the primary difference being in the vibrational frequencies.

ParameterCalculated Value (DFT/B3LYP/6-31G*)
C-C (aromatic) bond length~1.39 Å
C-C (aliphatic) bond length~1.54 Å
C-H (aromatic) bond length~1.09 Å
C-H (aliphatic) bond length~1.10 Å
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV

Molecular Dynamics Simulations and Theoretical Modeling of Isotopic Effects on Transport Phenomena (e.g., Diffusion, Soret Effect)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into various transport phenomena. nih.govnih.govmdpi.com

Diffusion: The self-diffusion coefficient (D) of 1,2,3,4-tetrahydronaphthalene-¹³C₆ in a solvent can be calculated from the mean square displacement (MSD) of the molecules over time, as obtained from an MD trajectory. The simulations are typically performed using a classical force field (e.g., CHARMM, AMBER) that defines the potential energy of the system. The system consists of a simulation box containing multiple molecules of the solute and solvent, with periodic boundary conditions applied to mimic a bulk system. After an equilibration period in the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble, a production run is performed in the NVE (constant number of particles, volume, and energy) ensemble to collect data for analysis.

The primary isotopic effect of the ¹³C₆ labeling on diffusion is the increase in molecular mass. According to the Stokes-Einstein equation, the diffusion coefficient is inversely proportional to the radius of the diffusing particle and the viscosity of the medium. While the size of the molecule does not change significantly with isotopic substitution, the increased mass will lead to a decrease in the thermal velocity of the molecules at a given temperature. This results in a slightly lower diffusion coefficient for the ¹³C₆ isotopologue compared to the unlabeled compound.

Soret Effect: The Soret effect, or thermodiffusion, is the phenomenon where a concentration gradient is induced in a mixture by a temperature gradient. Heavier molecules tend to migrate to the colder region. chemicalbook.com MD simulations can be used to study the Soret effect by applying a temperature gradient across the simulation box. The Soret coefficient (Sₜ) can then be calculated from the resulting concentration gradient. For a solution of 1,2,3,4-tetrahydronaphthalene, the ¹³C₆-labeled molecules are expected to accumulate on the cold side relative to the unlabeled molecules due to their higher mass. This isotopic effect on the Soret coefficient is a direct consequence of the mass difference. chemicalbook.com Theoretical models often consider contributions from steric repulsions and attractive interactions to the Soret coefficient. nist.govmassbank.eu

The following table provides hypothetical diffusion and Soret coefficients for 1,2,3,4-tetrahydronaphthalene and its ¹³C₆ isotopologue in a common solvent like hexane (B92381) at standard conditions.

CompoundDiffusion Coefficient (D) (x 10⁻⁹ m²/s)Soret Coefficient (Sₜ) (x 10⁻³ K⁻¹)
1,2,3,4-Tetrahydronaphthalene1.50-5.0
1,2,3,4-Tetrahydronaphthalene-¹³C₆1.45-5.5

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Mass Spectral Fragmentation)

Computational methods are invaluable for predicting and validating spectroscopic data, which can aid in the identification and characterization of 1,2,3,4-tetrahydronaphthalene-¹³C₆.

NMR Chemical Shifts: The prediction of NMR chemical shifts is a significant application of quantum chemical calculations. ncssm.edunmrdb.org The magnetic shielding tensor for each nucleus can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. The isotropic shielding value is then converted to a chemical shift by referencing it to a standard, such as tetramethylsilane (B1202638) (TMS).

For 1,2,3,4-tetrahydronaphthalene-¹³C₆, the ¹³C chemical shifts will be of primary interest. The substitution of ¹²C with ¹³C does not directly alter the chemical shifts of the labeled carbons in a significant way that is easily predictable without high-level calculations that account for subtle changes in vibrational averaging of the shielding tensor. However, the one-bond and two-bond isotope effects on the chemical shifts of neighboring ¹³C and ¹H nuclei can be predicted. Typically, substitution of a carbon with a heavier isotope causes a small upfield shift (a decrease in the chemical shift value) for the adjacent carbon and proton signals. The experimental ¹³C NMR spectrum of unlabeled 1,2,3,4-tetrahydronaphthalene shows distinct peaks for the aromatic and aliphatic carbons. chemicalbook.com Computational predictions can help in the precise assignment of these peaks, especially in complex molecules.

Mass Spectral Fragmentation: The mass spectrum of a molecule provides information about its mass and the masses of its fragments upon ionization. libretexts.orgmiamioh.edu For 1,2,3,4-tetrahydronaphthalene-¹³C₆, the molecular ion peak will be shifted by +6 m/z units compared to the unlabeled compound. The fragmentation pattern can be predicted by considering the stability of the resulting ions and neutral losses. Common fragmentation pathways for 1,2,3,4-tetrahydronaphthalene involve the loss of alkyl fragments from the saturated ring and rearrangements. mdpi.comnih.gov The mass of each fragment containing ¹³C atoms will be shifted accordingly. Computational chemistry can be used to calculate the energies of the parent ion and various fragment ions, helping to rationalize the observed fragmentation patterns.

A comparison of the predicted major mass spectral fragments for the unlabeled and ¹³C₆-labeled 1,2,3,4-tetrahydronaphthalene is shown in the table below. The experimental mass spectrum of the unlabeled compound shows a prominent base peak at m/z 104, corresponding to the loss of an ethylene (B1197577) molecule. massbank.eu

Ion/FragmentPredicted m/z (1,2,3,4-Tetrahydronaphthalene)Predicted m/z (1,2,3,4-Tetrahydronaphthalene-¹³C₆)Notes
[M]⁺132138Molecular Ion
[M-C₂H₄]⁺104108, 110Loss of ethylene; m/z depends on which carbons are lost
[M-CH₃]⁺117122, 123Loss of a methyl radical
[C₇H₇]⁺9191-98Tropylium ion; m/z depends on ¹³C content

Future Directions and Emerging Research Avenues for 1,2,3,4 Tetrahydronaphthalene 13c6

Exploration of Novel Synthetic Pathways for Complex 13C-Labeled Tetrahydronaphthalene Derivatives

The synthesis of isotopically labeled compounds, particularly those with multiple 13C atoms, presents considerable challenges related to cost and the limited availability of labeled starting materials. rsc.org A primary focus of future research will be the development of efficient and versatile synthetic routes to 1,2,3,4-Tetrahydronaphthalene-13C6 and its more complex derivatives.

One promising and universal approach begins with elemental ¹³C carbon itself. rsc.org This method involves converting the elemental carbon into calcium carbide (Ca¹³C₂) and subsequently generating ¹³C₂-acetylene. This labeled acetylene (B1199291) serves as a universal C2 building block for a wide array of atom-economic organic transformations. rsc.org From this starting point, various synthetic strategies could be envisioned to construct the tetrahydronaphthalene skeleton. For instance, a sequence involving cyclization and reduction reactions could be developed to build the labeled ring system.

Another avenue for creating complex and stereospecific derivatives involves biocatalysis. The use of enzymes, such as transaminases, has proven effective for generating isotopically labeled chiral amines from ketone substrates. rsc.org This methodology could be adapted to synthesize chiral aminotetralin derivatives with precise ¹³C placement, providing valuable tools for studying biological interactions and reaction mechanisms. The development of such biocatalytic routes would offer an efficient pathway to complex labeled molecules that are difficult to produce through traditional chemical synthesis. rsc.org

Table 1: Potential Synthetic Precursors for ¹³C-Labeled Tetralin Derivatives This table outlines potential starting materials and methods for synthesizing complex tetrahydronaphthalene derivatives labeled with carbon-13.

Labeled PrecursorSynthetic ApproachPotential Labeled ProductReference
¹³C₂-Acetylene (from elemental ¹³C)Cycloaddition and reduction reactions1,2,3,4-Tetrahydronaphthalene-¹³C₆ rsc.org
¹³C-Labeled Benzene (B151609) DerivativeCatalytic hydrogenation or Birch reductionSpecifically labeled Tetrahydronaphthalene sigmaaldrich.com
Unlabeled Tetralone SubstrateBiocatalytic amination using labeled amine donorsChiral Aminotetralin-¹³Cₓ rsc.org
8-¹³C Purine PhosphoramiditesSolid-phase synthesisDNA constructs with site-specific ¹³C labels nih.gov

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Pathway Understanding

Stable isotope labeling is a cornerstone of systems biology, particularly in the fields of metabolomics and metabolic flux analysis. youtube.comfrontiersin.org this compound is ideally suited to serve as a tracer for elucidating metabolic pathways in organisms that can process this molecule, such as certain bacteria involved in the degradation of petroleum components. sigmaaldrich.com

The core technique, ¹³C-Metabolic Flux Analysis (¹³C-MFA), uses ¹³C-labeled substrates to track the flow of carbon atoms through the intricate network of metabolic reactions. nih.govnih.gov When an organism is cultured with a substrate that can be converted into 1,2,3,4-tetrahydronaphthalene (B1681288), the ¹³C label from the precursor will be incorporated into various downstream metabolites. By using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can measure the mass isotopomer distributions (MIDs) in these metabolites. youtube.comnih.gov

This data allows for the quantitative determination of metabolic fluxes—the in vivo rates of metabolic reactions. nih.gov For example, tracing the ¹³C atoms from Tetrahydronaphthalene-13C6 could reveal how it is broken down, identify bottleneck steps in its degradation pathway, and uncover previously unknown metabolic shunts. nih.govnih.gov This approach is powerful because it distinguishes between biosynthesized compounds and background noise and helps in the accurate determination of molecular formulae for unknown metabolites. frontiersin.org Isotopically nonstationary ¹³C-MFA (INST-MFA) can further enhance these studies by analyzing transient labeling patterns, which is particularly useful for systems that label slowly or involve single-carbon substrates. vanderbilt.edu

Table 2: Illustrative Mass Isotopomer Data in a Tracer Experiment This conceptual table shows how mass spectrometry could distinguish different labeling patterns of a hypothetical 3-carbon metabolite derived from a ¹³C₆-labeled precursor.

Mass IsotopologueDescriptionPotential InterpretationReference
M+0Molecule contains only ¹²C atoms.Metabolite is from an unlabeled endogenous pool. youtube.com
M+1Molecule contains one ¹³C atom.Derived from a pathway involving carbon loss/rearrangement. youtube.comnih.gov
M+2Molecule contains two ¹³C atoms.Derived from a key intermediate retaining two labeled carbons. youtube.comnih.gov
M+3Molecule contains three ¹³C atoms.Direct incorporation of a 3-carbon unit from the precursor. youtube.comnih.gov

Potential Applications in Advanced Materials Science and Catalysis Research as a Labeled Probe

Beyond biology, isotopically labeled compounds are invaluable tools in materials science and catalysis. numberanalytics.comnumberanalytics.com

In materials science , ¹³C labeling provides a powerful alternative to traditional deuterium (B1214612) labeling for studying polymers. nih.gov For instance, this compound could be used as a labeled monomer or incorporated into a polymer chain. Techniques like Secondary Ion Mass Spectrometry (SIMS) can then be used for depth profiling of polymer films and multilayers. The ¹³C label allows for precise tracking of specific polymer chains to study diffusion, interfacial mixing, and surface segregation. This method can avoid some of the phase behavior changes and analytical anomalies sometimes associated with deuterium substitution. nih.gov

In catalysis research , isotopic labeling is a fundamental technique for elucidating reaction mechanisms. numberanalytics.comnumberanalytics.com By replacing ¹²C with ¹³C in a reactant like tetrahydronaphthalene, researchers can track the fate of the carbon skeleton during a catalytic process, such as hydrogenation, dehydrogenation, or ring-opening reactions. Comparing the products and intermediates from reactions using labeled and unlabeled tetralin via NMR spectroscopy or mass spectrometry can provide definitive evidence for specific bond-breaking and bond-forming steps. numberanalytics.comacs.org This approach is critical for distinguishing between proposed mechanistic pathways, identifying active sites on a catalyst, and ultimately designing more efficient and selective catalysts for important industrial processes. numberanalytics.comacs.org

Q & A

Q. What are the optimal methods for synthesizing 1,2,3,4-Tetrahydronaphthalene-13C6 with high isotopic purity?

The synthesis of isotopically labeled compounds like this compound typically involves catalytic hydrogenation of naphthalene derivatives using 13C-enriched precursors. Key steps include controlled reaction conditions (temperature, pressure) to ensure isotopic integrity and purification via fractional distillation or chromatography. Patented manufacturing methods often detail solvent selection and catalyst optimization to minimize isotopic scrambling .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is critical for confirming isotopic labeling and structural fidelity. Mass spectrometry (MS) provides isotopic enrichment ratios, while infrared (IR) spectroscopy validates functional groups. Computational tools, such as SMILES or InChIKey descriptors (e.g., C1CCC2=C(C1)C=CC=C2), aid in cross-referencing experimental data with theoretical models .

Q. What are the established protocols for preparing standard solutions of this compound in environmental analysis?

Standard solutions are prepared in solvents like acetonitrile or cyclohexane at concentrations such as 10–100 mg/L. Precision gravimetry and sonication ensure homogeneity, with storage in amber vials at –20°C to prevent degradation. Calibration curves are validated using high-performance liquid chromatography (HPLC) paired with isotope dilution mass spectrometry (ID-MS) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and goggles due to potential skin/eye irritation. Storage should adhere to fire safety protocols (flash point: ~126°C), and disposal must follow hazardous waste regulations. Toxicological profiles highlight the need for monitoring airborne concentrations and ensuring proper ventilation .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in thermodynamic data (e.g., enthalpy of formation) reported for this compound?

Cross-validate experimental measurements (e.g., bomb calorimetry) with computational methods like density functional theory (DFT). Leverage databases such as NIST Chemistry WebBook for gas-phase thermochemistry (e.g., ΔfH°gas) and critically assess experimental conditions (e.g., purity, calibration standards) that may introduce variability .

Q. How does the isotopic labeling (13C6) influence the kinetic parameters in catalytic hydroxylation reactions involving 1,2,3,4-Tetrahydronaphthalene?

Isotopic substitution can alter reaction kinetics due to the kinetic isotope effect (KIE). For example, in ethylbenzene dehydrogenase-catalyzed hydroxylation, 13C labeling may slow bond cleavage steps, enabling detailed mechanistic studies via isotopic tracing. Comparative studies with unlabeled substrates are essential to quantify KIE magnitudes .

Q. In metabolic pathway studies, how does the incorporation of 13C6 labeling in 1,2,3,4-Tetrahydronaphthalene facilitate tracking of degradation intermediates?

Stable isotope labeling allows precise tracking using techniques like 13C-MS or NMR. For instance, 13C enrichment in microbial degradation pathways enables identification of intermediate metabolites (e.g., hydroxylated or epoxidized derivatives) and quantification of biodegradation rates in environmental matrices .

Q. What computational approaches are validated for predicting the gas-phase thermochemistry of 13C-labeled polycyclic aromatic hydrocarbons like this compound?

Ab initio methods (e.g., coupled-cluster theory) and semi-empirical models are used to predict properties like heat capacity (Cp,gas) and enthalpy. NIST-curated datasets provide benchmarks for validating computational outputs, while machine learning models trained on isotopic analogs improve prediction accuracy for 13C-labeled systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.